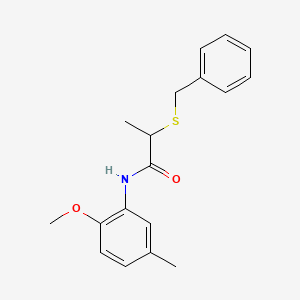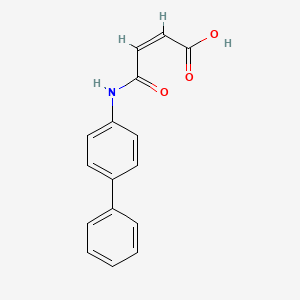
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide, also known as BZMP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZMP is a synthetic compound that belongs to the class of amides and has a molecular weight of 329.46 g/mol. The compound is a white to off-white powder that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the activation of NF-κB and the downstream production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have antioxidant properties. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to scavenge free radicals and reduce oxidative stress in vitro. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its relatively low toxicity. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have a low acute toxicity in animal models. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is stable under normal laboratory conditions and can be easily synthesized. One of the limitations of using 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its limited solubility in water. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is more soluble in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide. One area of research is the development of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide and its potential therapeutic applications.
Méthodes De Synthèse
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl mercaptan to form the benzylthio derivative. The final step involves the reaction of the benzylthio derivative with 2-amino-5-methylphenol to form 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide.
Applications De Recherche Scientifique
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-9-10-17(21-3)16(11-13)19-18(20)14(2)22-12-15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECVEMPXLXJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6013049.png)
![N-{4-hydroxy-3-isopropyl-5-[(4-methoxyphenyl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B6013055.png)
![2-methyl-6-oxo-N-(1-phenylethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6013056.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6013057.png)
![2-(3-hydroxybenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6013079.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6013105.png)
![2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6013114.png)
![2-hydroxy-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl 1-adamantanecarboxylate hydrochloride](/img/structure/B6013121.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B6013133.png)

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)